molecular formula C10H11N3O2S B2991197 3-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline CAS No. 1447949-83-8

3-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline

Cat. No.: B2991197
CAS No.: 1447949-83-8
M. Wt: 237.28
InChI Key: AMUWMERBPGEWMO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “3-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline” would depend on the specific conditions and reagents used. Anilines can undergo a variety of reactions, including sulfonylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, 4-(Methylsulfonyl)aniline, a related compound, is a solid at room temperature and has a melting point of 135.0 to 139.0 °C .

Mechanism of Action

The mechanism of action would depend on the specific use of “3-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline”. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with “3-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline” would depend on its specific properties. For example, 4-(Methylsulfonyl)aniline is considered hazardous and can cause skin irritation, serious eye irritation, and may be toxic if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

3-(4-methylsulfonyl-1H-pyrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-16(14,15)9-6-12-13-10(9)7-3-2-4-8(11)5-7/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUWMERBPGEWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(NN=C1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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